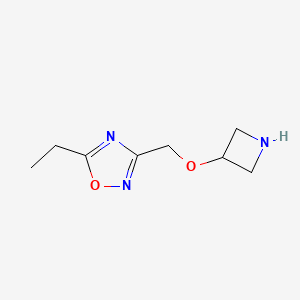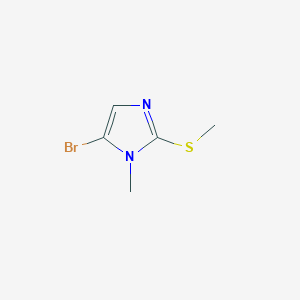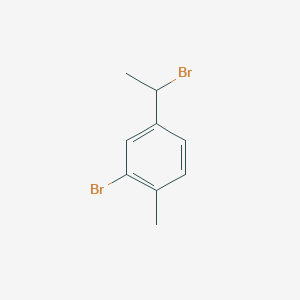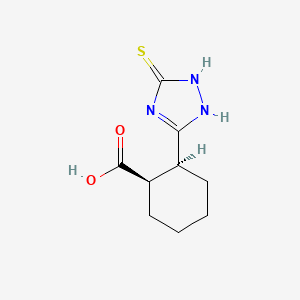
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole typically involves the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. One common method involves the reaction of azetidin-3-ol with an appropriate oxadiazole precursor under controlled conditions. The reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may require specific solvents and temperatures to optimize yield .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to new compounds with different properties.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents are introduced to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the azetidine ring, potentially enhancing the compound’s biological activity .
Applications De Recherche Scientifique
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole has been explored in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are investigated for developing new drugs, particularly in areas like antimicrobial and anticancer research.
Mécanisme D'action
The mechanism by which 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The oxadiazole moiety may contribute to the compound’s stability and ability to penetrate cellular membranes, enhancing its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: Another compound with similar structural features but different biological activities.
Uniqueness
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole stands out due to its unique combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-(azetidin-3-yloxymethyl)-5-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-2-8-10-7(11-13-8)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3 |
Clé InChI |
QYNYFMNXYLWGER-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NO1)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)




![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)



![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)


![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
